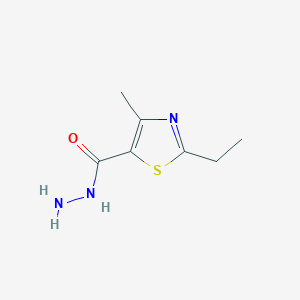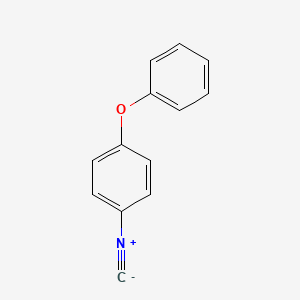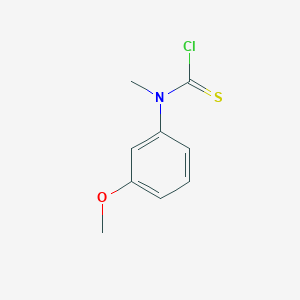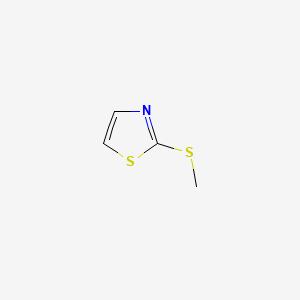
4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride
Descripción general
Descripción
4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride, also known as MSBC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a sulfonyl chloride derivative that is commonly used as a reagent in organic synthesis. It has been found to have a wide range of applications in various fields of research, including medicinal chemistry, biochemistry, and materials science.
Aplicaciones Científicas De Investigación
Green Chemistry and Ionic Liquids
Research by Pernak et al. (2011) delved into the synthesis of 4-benzyl-4-methylmorpholinium salts, a related class of morpholinium ionic liquids, demonstrating their moderate to low toxicity and potential as new biomass solvents. This study suggests the versatility of morpholine-derived compounds in developing eco-friendly solvents and highlights their physicochemical properties, toxicity, and biodegradability (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, Stepnowski, 2011).
Enzyme Inhibition for Therapeutic Applications
The work by Supuran et al. (2013) on aromatic sulfonamide inhibitors for carbonic anhydrases is particularly relevant. They synthesized compounds, including those with morpholine groups, showing nanomolar inhibitory activity against several carbonic anhydrase isoenzymes. This research underscores the potential of sulfonamide morpholine derivatives in developing therapeutic agents (Supuran, Maresca, Gregáň, Remko, 2013).
Synthesis of Sulfonamide and Sulfonate Derivatives
Almarhoon et al. (2019) reported an eco-friendly method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives, using water and sodium carbonate as HCl scavengers. Their work highlights the role of sulfonyl chlorides (akin to "4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride") in preparing compounds that might have significant biological applications, suggesting a broad relevance in green chemistry and pharmaceuticals (Almarhoon, Soliman, Ghabbour, El‐Faham, 2019).
Antimicrobial Applications
Oliveira et al. (2015) investigated 4-(Phenylsulfonyl) morpholine for its antimicrobial activity, showing its effectiveness against multi-resistant strains of bacteria and fungi. While this study focuses on a phenylsulfonyl derivative, it highlights the antimicrobial potential of morpholine sulfonamide compounds, indicating a route for the development of new antimicrobial agents (Oliveira, Teixeira, Cassiano, Sena, Coutinho, Menezes, Figueredo, Silva, Toledo, Bento, 2015).
Propiedades
IUPAC Name |
4-morpholin-4-ylsulfonylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO5S2/c11-18(13,14)9-1-3-10(4-2-9)19(15,16)12-5-7-17-8-6-12/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSBUDUHESWZJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381553 | |
| Record name | 4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride | |
CAS RN |
465514-13-0 | |
| Record name | 4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholine-4-sulfonyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



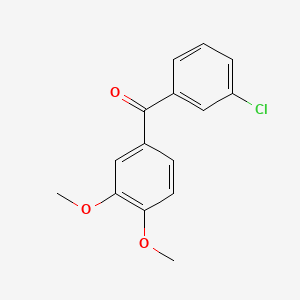


![3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1586552.png)


